3-(Trifluoromethyl)quinoline-6-carboxylic acid

ectonucleotidase inhibition medicinal chemistry quinoline scaffold

Regioisomeric impurity in trifluoromethylquinoline building blocks undermines synthetic reproducibility. This 3-CF3/6-COOH isomer provides a validated, regiospecific scaffold for ectonucleotidase inhibitor programs (IC50 as low as 0.092 µM against h-e5′NT). Key advantages: • Enables C4 electrophilic substitution while the 6-COOH remains free for amide coupling • Distinct metalation ortho-directing effect not observed in 2- or 4-CF3 analogues • Bifunctional core for medicinal chemistry and agrochemical lead optimization Supplied with batch-specific purity ≥95%, ready for direct derivatization.

Molecular Formula C11H6F3NO2
Molecular Weight 241.17 g/mol
Cat. No. B13696861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)quinoline-6-carboxylic acid
Molecular FormulaC11H6F3NO2
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C=C2C=C1C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)8-4-7-3-6(10(16)17)1-2-9(7)15-5-8/h1-5H,(H,16,17)
InChIKeyGWXMYACIZNRJEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)quinoline-6-carboxylic Acid: Structure & Identifiers


3-(Trifluoromethyl)quinoline-6-carboxylic acid (CAS 2060600-04-4, molecular formula C11H6F3NO2, molecular weight 241.17 g/mol) is a fluorinated quinoline building block bearing a trifluoromethyl substituent at the 3‑position and a carboxylic acid at the 6‑position of the heterocyclic core . The compound belongs to the broader family of trifluoromethylquinoline carboxylic acids, a class valued in medicinal chemistry and agrochemical research for the enhanced metabolic stability and lipophilicity conferred by the –CF3 group . Commercially, this regioisomer is supplied as a screening compound and synthetic intermediate, with vendor‑specified purity typically ≥95% .

3-(Trifluoromethyl)quinoline-6-carboxylic Acid: Synthesis Irreplaceability


Although all trifluoromethylquinoline carboxylic acid regioisomers share the same molecular formula (C11H6F3NO2, MW 241.17), the position of the –CF3 and –COOH groups dictates dramatically different electronic landscapes, metalation selectivity, and downstream derivatization potential . For instance, the 3‑CF3/6‑COOH pattern places the electron‑withdrawing trifluoromethyl group on the pyridine ring while leaving the benzo ring carboxylic acid available for amide coupling or esterification; in contrast, the regioisomer 6‑(trifluoromethyl)quinoline‑3‑carboxylic acid (CAS 71082‑45‑6) inverts this orientation, altering reactivity at both the nitrogen and electrophilic sites . Direct metalation studies confirm that the 3‑position –CF3 group exerts a distinct ortho‑directing effect that is absent in 2‑ or 4‑trifluoromethyl analogues, meaning synthetic protocols optimized for one isomer cannot be directly transferred to another without substantial re‑optimization .

Comparative Evidence: 3-(Trifluoromethyl)quinoline-6-carboxylic Acid vs. Analogs


Ectonucleotidase Inhibition: 3-CF3/6-COOH vs. Alternative Scaffolds

In a 2025 study, a library of quinoline‑6‑carboxylic acid derivatives (compounds 4a–4l) was synthesized and screened against multiple ectonucleotidase isoforms . The core scaffold employed is structurally identical to 3‑(trifluoromethyl)quinoline‑6‑carboxylic acid, serving as the direct synthetic precursor. The most potent inhibitors achieved IC50 values of 0.092–0.44 µM across h‑e5′NT, h‑NTPDase1, h‑NTPDase2, h‑NTPDase3, and h‑NTPDase8, demonstrating that the 6‑COOH moiety is essential for activity, while the 3‑CF3 group provides a vector for further derivatization that is absent in non‑fluorinated quinoline‑6‑carboxylic acid scaffolds . In contrast, quinoline‑3‑carboxylic acid regioisomers (e.g., CAS 71082‑45‑6) lack this specific ectonucleotidase SAR, as the carboxylic acid position governs interaction with the enzyme catalytic site .

ectonucleotidase inhibition medicinal chemistry quinoline scaffold

Metalation Regioselectivity: 3-CF3 vs. 2- and 4-CF3 Isomers

Schlosser and co‑workers demonstrated that the position of the trifluoromethyl group on the quinoline ring fundamentally governs the site of metalation and subsequent carboxylation . When 3‑(trifluoromethyl)quinoline is treated with lithium 2,2,6,6‑tetramethylpiperidide (LiTMP), deprotonation occurs selectively at the 4‑position – a site inaccessible by direct electrophilic substitution – enabling carboxylation to yield 3‑(trifluoromethyl)quinoline‑4‑carboxylic acid. However, to access the 6‑carboxylic acid regioisomer, a different strategy is required: the organometallic intermediate must be generated via halogen/metal exchange at the 6‑position of a pre‑functionalized 3‑(trifluoromethyl)quinoline . This regiospecific requirement stands in contrast to 2‑(trifluoromethyl)quinoline, where metalation can be directed to either the 3‑ or 6‑position depending on reagent choice (LiTMP vs. LDA) , and to 4‑(trifluoromethyl)quinoline, which undergoes preferential metalation exclusively at the 2‑position .

organometallic chemistry regioselective functionalization synthetic methodology

Computed XLogP3 & TPSA: 3-CF3/6-COOH vs. 2-CF3/6-COOH

Computed physicochemical descriptors show measurable differences between the 3‑trifluoromethyl and 2‑trifluoromethyl regioisomers of quinoline‑6‑carboxylic acid that influence drug‑likeness predictions . The 2‑(trifluoromethyl)quinoline‑6‑carboxylic acid (CAS 952182‑51‑3) has a PubChem‑computed XLogP3‑AA of 2.6 and a topological polar surface area (TPSA) of 50.2 Ų . While experimentally determined values for the 3‑CF3 isomer are not yet deposited in PubChem, the altered electronic distribution caused by moving –CF3 from the 2‑ to the 3‑position is expected to shift both logP and TPSA, affecting membrane permeability and solubility profiles in a quantitatively meaningful way .

drug-likeness physicochemical properties computational chemistry

Synthetic Route Orthogonality: 6-Carboxylic Acid vs. Competing Regioisomers

The Schlosser group's comprehensive study of trifluoromethylquinolinecarboxylic acids established that 3‑(trifluoromethyl)quinoline‑6‑carboxylic acid occupies a unique position in the synthetic accessibility landscape . Unlike 3‑(trifluoromethyl)quinoline‑4‑carboxylic acid, which can be accessed directly via LiTMP‑mediated deprotonation/CO2 quench, the 6‑COOH isomer must be constructed through a halogen/metal exchange strategy at the 6‑position. This distinction means that the 6‑carboxylic acid regioisomer offers orthogonal reactivity in library synthesis: the 4‑position remains unfunctionalized and available for subsequent electrophilic aromatic substitution, whereas the 4‑carboxylic acid isomer blocks this vector . The study explicitly maps all nine quinolinecarboxylic acid regioisomers, confirming that no single synthetic route generically yields multiple regioisomers – each requires a distinct organometallic intermediate .

synthetic methodology building block procurement medicinal chemistry

3-(Trifluoromethyl)quinoline-6-carboxylic Acid: Key Applications


Ectonucleotidase Inhibitor Library Synthesis

3‑(Trifluoromethyl)quinoline‑6‑carboxylic acid serves as the validated scaffold for generating quinoline‑6‑carboxylic acid derivatives with low‑micromolar to sub‑micromolar inhibitory activity across multiple ectonucleotidase isoforms . The 2025 study by Ishaq et al. demonstrates that derivatives (4a–4l) built on this exact core achieve IC50 values as low as 0.092 µM against h‑e5′NT and 0.11 µM against h‑ENPP1 . This application is not supported by the 3‑carboxylic acid regioisomer (CAS 71082‑45‑6), which positions the carboxylate unfavorably for ectonucleotidase binding .

Orthogonal C4 Functionalization Strategies

The 3‑CF3/6‑COOH regioisomer uniquely leaves the C4 position available for electrophilic substitution or cross‑coupling while the carboxylic acid at C6 is protected or used as a directing group . This orthogonality is not achievable with 3‑(trifluoromethyl)quinoline‑4‑carboxylic acid, where the carboxyl group occupies the most reactive site for electrophilic attack, nor with 2‑(trifluoromethyl)quinoline‑6‑carboxylic acid, where the nitrogen‑adjacent –CF3 group alters the electronic character of the entire pyridine ring .

Lead Compound Physicochemical Property Optimization

When a lead series requires fine‑tuning of logP and TPSA while maintaining the quinoline‑6‑carboxylic acid pharmacophore, the 3‑CF3 regioisomer provides a distinct physicochemical profile compared to the 2‑CF3 analogue (XLogP3‑AA = 2.6, TPSA = 50.2 Ų for the 2‑CF3 isomer) . The altered electronic distribution of the 3‑CF3 isomer is expected to shift both parameters, offering an additional dimension of property‑based optimization without altering the core scaffold connectivity .

Agrochemical and Material Science Intermediate

The compound's bifunctional nature – a metal‑chelating quinoline nitrogen, a hydrogen‑bond‑donating carboxylic acid, and a lipophilic –CF3 group – makes it a versatile intermediate for agrochemical discovery and materials science . Patent literature confirms that trifluoromethylquinolinecarboxylic acid derivatives are actively pursued as herbicides and plant growth regulators, where regioisomeric purity directly impacts biological efficacy .

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